2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

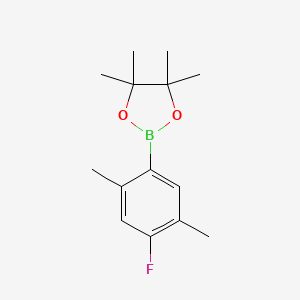

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring attached to a dioxaborolane scaffold. Its molecular formula is C₁₄H₂₁BFO₂, with a molecular weight of 251.16 g/mol (calculated from ESI+ data) . The compound is synthesized via palladium-catalyzed borylation or Suzuki-Miyaura coupling reactions, yielding a colorless oil after purification by flash column chromatography (Hex/EtOAc eluent system) . Key structural features include:

- A 4-fluoro substituent on the phenyl ring, enhancing electronic modulation for cross-coupling reactions.

- 2,5-dimethyl groups on the phenyl ring, which influence steric bulk and regioselectivity.

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone, providing stability and facilitating handling in organic synthesis.

Properties

Molecular Formula |

C14H20BFO2 |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

2-(4-fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BFO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

InChI Key |

CCNMIULRAUYHID-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C |

Origin of Product |

United States |

Preparation Methods

Typical Catalytic Borylation Reaction

| Parameter | Description |

|---|---|

| Aryl Halide | 1-bromo-4-fluoro-2,5-dimethylbenzene |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (dichloride complex of 1,1'-bis(diphenylphosphino)ferrocene palladium(II)) |

| Base | Potassium acetate or sodium carbonate |

| Solvent | Dimethylformamide (DMF) or other polar aprotic solvents |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Work-up | Cooling, aqueous workup, extraction, drying, chromatography |

Example: A solution of 1-bromo-4-fluoro-2,5-dimethylbenzene (5 mmol) in DMF (10 mL) is combined with bis(pinacolato)diboron (9 mmol), Pd(dppf)Cl2 (0.2 mmol), and potassium acetate (15 mmol). The mixture is stirred and heated at 80 °C for 16 hours. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., diethyl ether), followed by washing, drying, and purification by silica gel chromatography to afford the target boronate ester.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester. The base facilitates the activation of bis(pinacolato)diboron and stabilizes the catalytic cycle.

Characterization and Purity

The synthesized compound is typically characterized by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the tetramethyl groups of the dioxaborolane ring (~1.3 ppm, singlet, 12H), aromatic protons shifted by fluorine substitution, and methyl groups on the phenyl ring.

- ^13C NMR confirms the boronate ester carbon signals (~83-85 ppm) and aromatic carbons.

-

- Molecular ion peaks consistent with the molecular weight of the boronate ester.

-

- Purification by silica gel chromatography using hexanes/ethyl acetate mixtures.

Comparative Data Table of Preparation Conditions

Research Findings and Practical Considerations

Catalyst Loading: Lower catalyst loadings (0.1-0.3 mmol) of Pd(dppf)Cl2 are sufficient for good conversion, balancing cost and efficiency.

Base Choice: Potassium acetate is preferred due to mildness and effectiveness; sodium carbonate can also be used but may require aqueous conditions.

Solvent Effects: Polar aprotic solvents like DMF facilitate dissolution of reagents and catalyst stability.

Temperature and Time: 80 °C for 16 hours is optimal to ensure complete borylation without decomposition.

Purification: Silica gel chromatography with hexanes/ethyl acetate gradients yields pure product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom in the boronic ester and various organic halides or triflates.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Water or Aqueous Acids: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura coupling.

Alcohols: Formed in oxidation reactions.

Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields of scientific research:

Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.

Medicinal Chemistry: Investigated for its potential biological activity and as a building block in drug development.

Material Science: Used in the synthesis of novel materials with specific functionalities, such as self-assembled structures.

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst forms a complex with the organic halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dioxaborolane Derivatives

Key Observations:

- Electronic Effects : Fluorine substituents (e.g., 4-fluoro in and ) enhance electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings. Chlorine and methoxy groups () increase steric hindrance and modulate electronic properties for targeted biological activity .

- Steric Considerations : Bulky substituents (e.g., 2,5-dimethyl in or 3,5-dimethoxy in ) reduce undesired side reactions by shielding the boron center .

Key Observations:

- Catalytic Systems : Palladium and cobalt catalysts () are preferred for aryl borylation, while chlorination () introduces halogens for further functionalization.

- Yield Variations : Sterically hindered substrates (e.g., 2,5-dimethyl in ) result in moderate yields (54–66%), whereas less bulky analogs (e.g., 4-methoxybenzyl in ) achieve higher yields (83%) .

Physicochemical Properties

Table 3: Spectral and Stability Data

Biological Activity

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical reactions. The presence of fluorine and dimethyl groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H18BFO2 |

| Molecular Weight | 248.10 g/mol |

| Melting Point | 108 °C |

| Solubility | Insoluble in water; soluble in methanol |

| Purity | >98% (GC) |

Research indicates that compounds similar to this compound may interact with biological targets through several mechanisms:

- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by forming covalent bonds with nucleophilic residues in active sites.

- Targeting Signaling Pathways : The structural modifications in this compound suggest potential interactions with signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study evaluated the anticancer properties of related dioxaborolane compounds. The results demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Preliminary assessments have shown that derivatives of dioxaborolanes possess antimicrobial properties. Testing against standard strains of bacteria such as E. coli and S. aureus revealed moderate inhibitory effects, suggesting potential as antimicrobial agents.

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To assess the anticancer activity of this compound.

- Method : MTT assay was employed to determine cell viability in human breast cancer cell lines.

- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

-

Case Study 2: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy against E. coli.

- Method : Disk diffusion method was used to assess inhibition zones.

- Results : Inhibition zones were observed at concentrations above 100 µg/mL.

Toxicological Profile

While initial studies indicate promising biological activities, it is essential to consider the toxicological aspects:

- Skin Irritation : The compound has been reported to cause skin irritation upon contact.

- Eye Irritation : It poses a risk for serious eye irritation; appropriate safety measures should be taken during handling.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via Miyaura borylation using palladium catalysts. A common approach involves reacting aryl halides (e.g., 4-fluoro-2,5-dimethylbromobenzene) with bis(pinacolato)diboron (B2pin2) in the presence of Pd(dppf)Cl2 or Pd(OAc)2 under inert conditions. Key parameters include:

- Solvent: Dimethoxyethane (DME) or THF at reflux.

- Base: Potassium acetate (KOAc) to deprotonate intermediates.

- Purification: Flash column chromatography with hexane/ethyl acetate (25:1) yields isomers with Rf ≈ 0.37–0.46 .

- Yield: Reported yields range from 54–66% depending on substituent positioning .

Basic: How is this compound characterized to confirm structural integrity?

Answer:

Standard characterization includes:

- <sup>1</sup>H/<sup>13</sup>C NMR: Look for distinct aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.4 ppm). For example, <sup>19</sup>F NMR shows a singlet at δ -115 ppm for the fluorophenyl group .

- Mass Spectrometry: ESI+ confirms the molecular ion [M+H]<sup>+</sup> at m/z 251.1635 (calculated 251.1619) .

- Elemental Analysis: Verify boron content (≈4.3%) and fluorine (≈7.6%) .

Basic: What are its primary applications in cross-coupling reactions?

Answer:

This boronic ester is used in Suzuki-Miyaura couplings to form biaryl structures. Methodological considerations:

- Catalyst: Pd(PPh3)4 (1–5 mol%) in THF/H2O.

- Base: Na2CO3 or CsF to activate the boronate.

- Challenges: Steric hindrance from methyl/fluoro groups may reduce coupling efficiency. Optimize temperature (80–100°C) and reaction time (12–24 hrs) .

Advanced: How can researchers address low yields in regioselective couplings?

Answer:

Low yields often stem from steric or electronic mismatches. Strategies include:

- Ligand Screening: Bulky ligands like SPhos or RuPhos improve turnover in hindered systems.

- Microwave Irradiation: Shortens reaction time (1–2 hrs) and enhances regioselectivity .

- Pre-activation: Use BF3·OEt2 to generate more reactive trifluoroborate intermediates .

Advanced: How to resolve contradictions in spectroscopic data for isomer identification?

Answer:

Isomeric byproducts (e.g., ortho vs. para substitution) can complicate analysis. Use:

- 2D NMR (NOESY/HSQC): Correlate aromatic protons with adjacent methyl/fluoro groups .

- X-ray Crystallography: Definitive structural assignment for crystalline derivatives .

- GC-MS: Monitor reaction progress and identify volatile byproducts .

Advanced: What solvent systems optimize solubility for catalytic applications?

Answer:

Solubility challenges arise from the hydrophobic pinacol ester. Recommended systems:

- Polar Aprotic Solvents: DMF or DMSO for reactions requiring high solubility (~50 mg/mL).

- Mixed Solvents: THF/H2O (4:1) for aqueous-compatible reactions .

- Cosolvents: Add 10% methanol to hexane/ethyl acetate mixtures during purification .

Advanced: How does the fluorophenyl group influence reactivity in photoredox catalysis?

Answer:

The electron-withdrawing fluoro group:

- Reduces Electron Density: Slows oxidative addition in Pd-catalyzed reactions.

- Enhances Stability: Reduces protodeboronation in acidic media.

- Photoredox Applications: Acts as a radical acceptor in visible-light-driven C–H borylation (e.g., with Ir(ppy)3 catalysts) .

Key Considerations for Method Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.